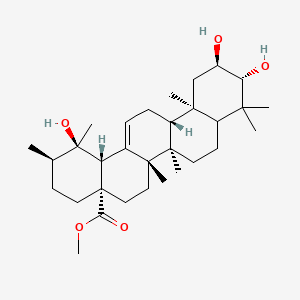
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL is a chemical compound with the molecular formula C9H18N2O2. . This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with a piperazine moiety, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL typically involves the reaction of tetrahydrofuran derivatives with piperazine derivatives under specific conditions. One common method involves the use of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Aplicaciones Científicas De Investigación
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)propanoic acid: This compound also contains a piperazine moiety but differs in its overall structure and properties.
4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-b]pyridin-3-yl]benzamide: This compound has a more complex structure and different applications. The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with a piperazine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
10295-99-5 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.255 |
Sinónimos |
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



